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For Researchers, Scientists, and Drug Development Professionals

Introduction
ATTO 532 is a fluorescent dye belonging to the rhodamine family of dyes.[1][2][3][4] It is

characterized by its strong absorption, high fluorescence quantum yield, and excellent

photostability, making it a robust choice for various fluorescence-based applications, including

flow cytometry (FACS).[1][2][3][4][5] Its excitation and emission properties are well-suited for

the common 532 nm or 561 nm lasers found in many flow cytometers. This document provides

detailed application notes and protocols for the use of ATTO 532 in flow cytometry, aimed at

researchers, scientists, and drug development professionals.

Key Features and Benefits of ATTO 532
ATTO 532 offers several advantages for flow cytometry applications:

High Signal Intensity: With a high molar extinction coefficient and quantum yield, ATTO 532

provides bright fluorescent signals, enabling the detection of both abundant and low-

expression targets.[1][2]

Excellent Photostability: ATTO 532 exhibits high resistance to photobleaching, ensuring

signal stability during prolonged exposure to excitation light, which is crucial for sorting

applications and the analysis of rare events.[1][2]
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Good Water Solubility: Its excellent water solubility simplifies antibody conjugation and cell

staining procedures in aqueous buffers.[1][2][4]

pH Insensitivity: ATTO 532 maintains its fluorescent properties over a broad pH range,

providing experimental robustness.

Availability of Reactive Forms: ATTO 532 is commercially available in various reactive forms,

such as NHS-ester and maleimide, allowing for straightforward conjugation to primary

antibodies and other proteins.[1]

Spectral Properties and Instrument Compatibility
The spectral characteristics of ATTO 532 make it compatible with the yellow-green lasers

commonly found in flow cytometers.

Table 1: Spectral Properties of ATTO 532

Property Value Reference

Excitation Maximum (λex) 532 nm [1]

Emission Maximum (λem) 552 nm [1]

Molar Extinction Coefficient (ε) 115,000 M⁻¹cm⁻¹ [1]

Fluorescence Quantum Yield

(Φ)
0.90 [1]

Fluorescence Lifetime (τ) 3.8 ns [1]

Table 2: Recommended Laser and Filter Sets for ATTO 532 in Flow Cytometry

Laser Line Recommended Bandpass Filter

532 nm 555/25 nm

561 nm 585/30 nm
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Protocol 1: Antibody Conjugation with ATTO 532 NHS-
Ester
This protocol describes the conjugation of ATTO 532 NHS-ester to an antibody. The NHS-ester

reacts with primary amines on the antibody to form a stable amide bond.

Materials:

Antibody to be labeled (at a concentration of 1-10 mg/mL in an amine-free buffer like PBS)

ATTO 532 NHS-ester

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

1 M Sodium Bicarbonate, pH 8.3

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction tubes

Pipettes and tips

Procedure:

Prepare the Antibody:

Dissolve the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10

mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this

reaction.

Adjust the pH of the antibody solution to 8.3 using 1 M sodium bicarbonate. This is crucial

for the reaction between the NHS-ester and primary amines.

Prepare the ATTO 532 NHS-Ester Stock Solution:

Immediately before use, dissolve the ATTO 532 NHS-ester in anhydrous DMF or DMSO to

a concentration of 10 mg/mL.
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Conjugation Reaction:

Add the ATTO 532 NHS-ester solution to the antibody solution. The optimal molar ratio of

dye to antibody depends on the antibody and the desired degree of labeling. A starting

point of a 10:1 molar ratio is recommended.

Incubate the reaction mixture for 1 hour at room temperature with gentle stirring or

rotation, protected from light.

Purification of the Conjugate:

Separate the labeled antibody from the unconjugated dye using a size-exclusion

chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

Collect the fractions containing the labeled antibody, which will be the first colored

fractions to elute.

Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm and 532 nm.

Calculate the antibody concentration and the dye concentration using the following

formulas:

Antibody Concentration (M) = [A280 - (A532 * CF280)] / ε_antibody

Dye Concentration (M) = A532 / ε_dye

Where:

A280 and A532 are the absorbances at 280 nm and 532 nm, respectively.

CF280 is the correction factor for the dye's absorbance at 280 nm (provided by the

manufacturer).

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (typically

~210,000 M⁻¹cm⁻¹ for IgG).
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ε_dye is the molar extinction coefficient of ATTO 532 at 532 nm (115,000 M⁻¹cm⁻¹).

DOL = Dye Concentration / Antibody Concentration

An optimal DOL for flow cytometry is typically between 2 and 6.

Storage:

Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a

stabilizing protein like BSA and freeze at -20°C or -80°C.

Protocol 2: Cell Staining with ATTO 532-Conjugated
Antibodies
This protocol provides a general procedure for staining cells in suspension with an ATTO 532-

conjugated antibody for flow cytometry analysis.

Materials:

Cells in suspension

ATTO 532-conjugated antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block to reduce non-specific binding

(Optional) Viability dye

Flow cytometer

Procedure:

Cell Preparation:

Prepare a single-cell suspension of your target cells at a concentration of 1 x 10⁶ cells/mL

in ice-cold Flow Cytometry Staining Buffer.

Fc Block (Optional but Recommended):
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To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an

Fc blocking reagent for 10-15 minutes on ice.

Staining:

Add the optimal concentration of the ATTO 532-conjugated antibody to the cell

suspension. The optimal concentration should be determined by titration for each new

antibody-cell system.

Incubate for 30 minutes on ice or at 4°C, protected from light.

Washing:

Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by

centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

Resuspension:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer

for analysis.

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer equipped with a 532 nm or 561 nm laser.

Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to identify the cell

population of interest.

Use an unstained control and single-color controls for setting up compensation.

Collect the ATTO 532 fluorescence signal in the appropriate detector (e.g., using a 585/30

nm bandpass filter).

Multicolor Panel Design Considerations
When incorporating ATTO 532 into a multicolor flow cytometry panel, several factors should be

considered to minimize spectral overlap and ensure accurate data.
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Spectral Overlap: ATTO 532 has its emission peak at 552 nm. When designing a panel,

consider the spectral spillover into adjacent channels. For example, there will be some

spillover into the PE-Texas Red or PE-Cy5 channel. Proper compensation is crucial.

Fluorophore Brightness: ATTO 532 is a bright fluorophore. It is well-suited for detecting

antigens with low to moderate expression levels. For highly expressed antigens, a dimmer

fluorophore might be more appropriate to avoid signal saturation.

Antigen Density: Match the brightness of the fluorophore to the expression level of the target

antigen. Use bright fluorophores like ATTO 532 for weakly expressed antigens and dimmer

fluorophores for highly abundant antigens.

Instrument Configuration: Be aware of your flow cytometer's specific laser and filter

configuration to select the optimal combination of fluorophores that minimizes spectral

overlap.

Visualizing Workflows and Concepts
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Antibody Conjugation Workflow
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Caption: Workflow for conjugating antibodies with ATTO 532 NHS-ester.
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Cell Staining Workflow for Flow Cytometry
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Caption: General workflow for staining cells with ATTO 532 conjugates.
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Principle of Fluorescence in Flow Cytometry

Flow Cytometer
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Caption: Simplified principle of fluorescence detection in flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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